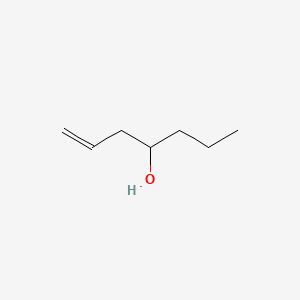

1-Hepten-4-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163329. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUHJABKZECGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871030 | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3521-91-3 | |

| Record name | 1-Hepten-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTEN-4-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chirality and Enantiomers of 1-Hepten-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-4-ol is a chiral secondary allylic alcohol with the molecular formula C7H14O.[1] Its structure contains a stereocenter at the C-4 position, giving rise to two non-superimposable mirror-image enantiomers: (R)-1-hepten-4-ol and (S)-1-hepten-4-ol. The distinct stereochemistry of these enantiomers imparts unique biological and olfactory properties, making their separation and characterization crucial for applications in the flavor, fragrance, and pharmaceutical industries.[2][3][4] This guide provides an in-depth examination of the stereochemistry of this compound, details methodologies for the enantioselective synthesis and resolution of its enantiomers, outlines analytical techniques for their characterization, and discusses their significance as chiral building blocks in organic synthesis.

Introduction to the Chirality of this compound

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. The primary source of chirality in this compound is the carbon atom at the fourth position (C-4). This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and an allyl group (-CH2CH=CH2). This structural arrangement makes C-4 a chiral center, or stereocenter.

The two resulting enantiomers, (R)- and (S)-1-hepten-4-ol, exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[5] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More significantly, their interactions with other chiral molecules, such as biological receptors (e.g., olfactory receptors or enzymes), can differ dramatically, leading to distinct biological activities and sensory perceptions.[6]

dot graph Chirality_of_1_Hepten_4_ol { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define the central carbon node C4 [label="C4*", pos="0,0!", fontsize=14, fontcolor="#EA4335"];

// Define the four substituent nodes H [label="H", pos="-1.5,0!"]; OH [label="OH", pos="0,1.5!"]; Propyl [label="Propyl\n(-CH2CH2CH3)", pos="2,0.5!"]; Allyl [label="Allyl\n(-CH2CH=CH2)", pos="-0.5,-1.8!"];

// Draw bonds from the central carbon to the substituents C4 -- H [label=""]; C4 -- OH [label=""]; C4 -- Propyl [label=""]; C4 -- Allyl [label=""];

// Add a descriptive label label = "Figure 1. Substituents at the C-4 Stereocenter"; labelloc = "b"; fontsize = 10; } cvtColor

Figure 1. Substituents at the C-4 Stereocenter of this compound.

Synthesis and Resolution of Enantiomers

Obtaining enantiomerically pure forms of this compound is paramount for its specific applications. This can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves separating a pre-existing racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis provides an elegant route to chiral molecules by employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.[7][8] For the synthesis of chiral alcohols like this compound, methods such as the asymmetric reduction of the corresponding ketone, 1-hepten-4-one, are highly effective.

Example Pathway: Asymmetric Transfer Hydrogenation A common approach involves the use of a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.

Figure 2. Asymmetric synthesis of (S)-1-Hepten-4-ol via transfer hydrogenation.

-

Causality: The chirality of the diphosphine ligand (e.g., TsDPEN) creates a chiral environment around the metal center. The ketone substrate can only coordinate with the catalyst in a sterically favored orientation, leading to the preferential addition of hydride to one face of the carbonyl, thus yielding one enantiomer in excess.

Chiral Resolution of Racemic this compound

Resolution is the process of separating a 50:50 mixture (racemate) of two enantiomers. For alcohols, enzymatic kinetic resolution is a highly efficient and widely used industrial method.[9][10]

Kinetic Resolution using Lipase Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters.[9][11] They are often highly enantioselective. In a process called transesterification, a racemic alcohol can be reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Dissolve racemic this compound (1.0 eq) and vinyl acetate (1.5 eq) in an appropriate organic solvent (e.g., hexane or toluene).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution. Immobilization prevents the enzyme from dissolving and simplifies its removal after the reaction.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion using chiral gas chromatography (GC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.

-

Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The filtrate now contains one enantiomer of the alcohol and the acetate ester of the other enantiomer.

-

Separation: The unreacted alcohol and the ester can be separated using standard column chromatography due to their different polarities. The ester can then be hydrolyzed (e.g., using NaOH) to yield the second alcohol enantiomer.

-

Trustworthiness: This protocol is self-validating. The progress and enantioselectivity are directly monitored by chiral GC, allowing for precise control and reproducible results. The choice of CALB is based on its well-documented high efficiency and selectivity for a wide range of secondary alcohols.[12]

Analytical Characterization of Enantiomers

Confirming the identity and enantiomeric purity of (R)- and (S)-1-hepten-4-ol requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is the gold standard for determining the enantiomeric excess of volatile chiral compounds.[13] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[14]

-

Mechanism: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of this compound. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. A common CSP for this analysis is a derivatized β-cyclodextrin column.[15]

Spectroscopic and Physical Properties

While most physical properties are identical, the enantiomers can be distinguished by their optical activity.

| Property | (R)-1-Hepten-4-ol | (S)-1-Hepten-4-ol | Racemic this compound |

| Molecular Formula | C7H14O | C7H14O | C7H14O |

| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol [1] | 114.19 g/mol [1] |

| Boiling Point | 151-153 °C[5] | 151-153 °C[5] | 151-153 °C[5] |

| Optical Rotation [α]D | Negative (-) | Positive (+) | 0° |

| CAS Number | 104239-93-2 (example) | 104239-92-1 (example) | 3521-91-3[1] |

Note: Specific optical rotation values can vary with solvent and concentration and must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard, achiral solvent, the 1H and 13C NMR spectra of the (R) and (S) enantiomers are identical.[16][17] However, using a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, which can be used to determine enantiomeric purity.

Applications in Drug Development and Industry

The stereoisomers of chiral molecules often exhibit different pharmacological, toxicological, and sensory properties. This makes enantiomerically pure compounds highly valuable.

-

Chiral Building Blocks: Both (R)- and (S)-1-hepten-4-ol serve as versatile chiral building blocks in the synthesis of more complex molecules.[18][19][20][] The combination of a hydroxyl group for further functionalization and a terminal alkene for reactions like cross-metathesis or hydroboration makes it a valuable synthon.

-

Flavor and Fragrance Industry: The human olfactory system is chiral, meaning enantiomers can have distinctly different smells.[6][22][23] One enantiomer of a chiral alcohol might be described as "fruity" while its mirror image could be "earthy" or odorless. The separation of this compound enantiomers is therefore critical for creating specific and consistent scent and flavor profiles.[2][3]

Conclusion

This compound is an exemplary model for understanding the importance of chirality in chemistry and biology. The distinct properties of its (R) and (S) enantiomers necessitate precise control over their synthesis and separation. Methodologies such as asymmetric synthesis and enzymatic kinetic resolution, validated by powerful analytical techniques like chiral gas chromatography, are essential for accessing these enantiopure compounds. As the demand for stereochemically pure pharmaceuticals, agrochemicals, and specialty materials grows, the principles demonstrated with this compound will continue to be of central importance to researchers and developers in the chemical sciences.

References

-

National Center for Biotechnology Information. "this compound | C7H14O". PubChem. [Link]

-

National Center for Biotechnology Information. "(4E)-hept-4-en-1-ol | C7H14O". PubChem. [Link]

-

Mol-Instincts. "1-hepten-4-one". Chemical Synthesis and Physical Properties. [Link]

-

Cheméo. "Chemical Properties of this compound (CAS 3521-91-3)". Cheméo. [Link]

-

National Center for Biotechnology Information. "1-Heptyn-4-ol | C7H12O". PubChem. [Link]

-

The Good Scents Company. "this compound". The Good Scents Company Information System. [Link]

-

Chemsrc. "(Z)-4-hepten-1-ol | CAS#:6191-71-5". Chemsrc. [Link]

-

National Center for Biotechnology Information. "1-Hepten-5-yn-4-ol | C7H10O". PubChem. [Link]

-

Gotor-Fernández, V., et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates". Molecules, National Center for Biotechnology Information. [Link]

-

ResearchGate. "Enantiomer identification in the flavour and fragrance fields by 'interactive' combination of linear retention indices from enantio selective gas chromatography and mass spectrometry". ResearchGate. [Link]

-

Contente, M. L., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine". IRIS . [Link]

-

Teixeira, M. C., et al. "Odour character differences for enantiomers correlate with molecular flexibility". Interface Focus, National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. "Enantioselective Synthesis of Alcohols and Amines". Organic Chemistry Portal. [Link]

-

Beilstein Journals. "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries". Beilstein Journals. [Link]

- Google Patents. "Resolution of chiral amines".

-

LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool". LCGC International. [Link]

-

Doc Brown's Chemistry. "C7H16 heptane low high resolution 1H proton nmr spectrum". Doc Brown's Chemistry. [Link]

- Google Patents. "Fragrance and flavour compositions".

-

Chem-Impex. "cis-4-Hepten-1-ol". Chem-Impex International. [Link]

-

MDPI. "Synthesis of Chiral Building Blocks for Use in Drug Discovery". MDPI. [Link]

-

Journal of Chemical and Pharmaceutical Research. "Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols". JOCPR. [Link]

-

Wikipedia. "1-Heptene". Wikipedia. [Link]

-

Surburg, H., & Panten, J. "Common Fragrance and Flavor Materials". Wiley-VCH. [Link]

-

Nature Communications. "Enantioselective synthesis of[24]helicenes by organocatalyzed intermolecular C-H amination". Nature. [Link]

-

MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". MDPI. [Link]

-

ScienceDaily. "Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities". ScienceDaily. [Link]

-

ChemRxiv. "Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry". ChemRxiv. [Link]

Sources

- 1. This compound | C7H14O | CID 19040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]

- 5. This compound, 3521-91-3 [thegoodscentscompany.com]

- 6. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gcms.cz [gcms.cz]

- 15. chemrxiv.org [chemrxiv.org]

- 16. CIS-4-HEPTEN-1-OL(6191-71-5) 1H NMR [m.chemicalbook.com]

- 17. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mdpi.com [mdpi.com]

- 19. Chiral Building Blocks Selection - Enamine [enamine.net]

- 20. sciencedaily.com [sciencedaily.com]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. EP0110362A2 - Fragrance and flavour compositions - Google Patents [patents.google.com]

- 24. This compound (CAS 3521-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to Secondary Heptenols: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary heptenols, a class of organic compounds with a seven-carbon chain and a hydroxyl group on a secondary carbon, are versatile molecules with significant applications in the fragrance, flavor, and pharmaceutical industries. Their chirality and the specific position of the hydroxyl group give rise to various isomers, each with unique chemical and biological properties. This in-depth technical guide provides a comprehensive literature review of the synthesis, characteristic reactions, analytical characterization, and diverse applications of secondary heptenols, with a focus on 2-heptanol, 3-heptanol, and 4-heptanol.

I. Synthesis of Secondary Heptenols

The synthesis of secondary heptenols can be achieved through various established organic chemistry methodologies, primarily involving the reduction of corresponding ketones and Grignard reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.

Reduction of Heptanones

A common and straightforward method for producing secondary heptenols is the reduction of the corresponding heptanone.

Protocol: Synthesis of 2-Heptanol from 2-Heptanone

This protocol describes the reduction of 2-heptanone using sodium in ethanol.

Materials:

-

2-heptanone (methyl n-amyl ketone)

-

95% Ethyl alcohol

-

Water

-

Sodium metal

-

Dilute hydrochloric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

-

In a 2000 ml three-necked flask equipped with a reflux condenser and a thermometer, combine 140 ml (114 g) of 2-heptanone, 300 ml of 95% ethyl alcohol, and 100 ml of water.

-

Gradually add 65 grams of clean sodium metal (in small pieces or as a wire) to the flask at a rate that keeps the reaction under control. The flask should be cooled in an ice bath to maintain the temperature below 30°C.

-

Once all the sodium has reacted, add 1 liter of water and cool the mixture to approximately 15°C.

-

Separate the upper layer, wash it with 25 ml of dilute hydrochloric acid (1:1), followed by 25 ml of water.

-

Dry the crude 2-heptanol with anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Purify the product by fractional distillation, collecting the fraction boiling at 156-158°C. This process yields approximately 75 grams of 2-heptanol.[1]

Diagram: Synthesis of 2-Heptanol via Reduction of 2-Heptanone

Caption: Reduction of 2-heptanone to 2-heptanol.

Grignard Reactions

Grignard synthesis is a powerful tool for creating carbon-carbon bonds and is highly effective for preparing secondary alcohols from aldehydes.[2]

Protocol: Synthesis of 4-Heptanol from Butyraldehyde and Propyl Magnesium Bromide

This protocol outlines the synthesis of 4-heptanol using a Grignard reagent.

Materials:

-

1-Bromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Butyraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of propyl magnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise with constant stirring.

-

Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the ether layer, wash it with water, and dry it over anhydrous magnesium sulfate. Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure 4-heptanol.

Diagram: Grignard Synthesis of 4-Heptanol

Caption: Grignard reaction for 4-heptanol synthesis.

Stereoselective Synthesis

The synthesis of specific enantiomers of secondary heptenols is crucial for applications in pharmaceuticals and fragrances, where chirality can significantly impact biological activity and sensory properties.

One notable example is the synthesis of the four stereoisomers of 4-methyl-3-heptanol, an aggregation pheromone of the European elm beetle. This has been achieved using a one-pot procedure involving sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase.[3]

II. Chemical Properties and Reactions of Secondary Heptenols

Secondary heptenols undergo typical reactions of secondary alcohols, including oxidation, dehydration, and esterification.

Oxidation to Heptanones

Secondary alcohols are readily oxidized to ketones.[4] Common oxidizing agents include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

Protocol: Oxidation of 4-Methyl-3-heptanol to 4-Methyl-3-heptanone

This procedure uses a dichromate solution for the oxidation.

Materials:

-

4-Methyl-3-heptanol

-

Sodium dichromate solution

-

10% Sodium hydroxide solution

-

Magnesium sulfate

Procedure:

-

Slowly add 13.9 g (0.107 mole) of 4-methyl-3-heptanol to a stirred solution of sodium dichromate. The reaction mixture should turn green.

-

Stir the mixture for an additional 15 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and isolate the organic layer.

-

Wash the organic layer with four 50-ml portions of 10% sodium hydroxide solution.

-

Dry the organic layer with magnesium sulfate and remove the ether by heating on a steam bath to yield the crude 4-methyl-3-heptanone.

-

The product can be further purified by distillation.[4]

Diagram: Oxidation of a Secondary Heptenol

Caption: General oxidation of a secondary heptenol.

Dehydration to Heptenes

The dehydration of secondary alcohols, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, yields alkenes.[5] The reaction proceeds via an E1 mechanism for secondary alcohols. For instance, the dehydration of 4-heptanol at 250°C and 40 bar produces a mixture of cis- and trans- isomers of 2-heptene and 3-heptene.[6]

Esterification

Esterification is a key reaction for producing valuable fragrance and flavor compounds. Secondary heptenols react with carboxylic acids in the presence of an acid catalyst, commonly concentrated sulfuric acid, to form esters.[7][8] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed.[8][9]

III. Analytical Characterization

The identification and characterization of secondary heptenols and their derivatives rely on a combination of spectroscopic and chromatographic techniques.

| Technique | Application | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, including heptenol isomers. | Different heptanone isomers show distinct retention times and main ions in single-ion mode, allowing for their differentiation.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of molecules. | ¹H NMR: A broad singlet around δ 3.7 ppm is characteristic of the -OH proton. Multiplets in the δ 0.9-1.5 ppm region correspond to the alkyl C-H protons.[11] ¹³C NMR: A peak around δ 80 ppm is indicative of the carbon atom attached to the oxygen. Alkyl carbon signals appear in the δ 20-40 ppm region.[11] For 2-heptanol in CDCl₃, characteristic ¹³C NMR shifts are observed at approximately 14.07, 22.74, 23.42, 25.59, 32.01, 39.42, and 68.00 ppm.[12] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A broad peak around 3400 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols.[11] |

IV. Applications of Secondary Heptenols

Secondary heptenols and their derivatives have found applications in various industries due to their distinct properties.

Fragrance and Flavor Industry

Several secondary heptenols are valued for their unique organoleptic properties.

-

2-Heptanol is used in perfumes and flavors to impart herbaceous-green top notes.[13]

-

2,6-Dimethyl-2-heptanol is another secondary heptenol utilized as a fragrance ingredient.[14]

Pharmaceutical and Agrochemical Industries

The chirality of secondary heptenols makes them valuable intermediates in the synthesis of complex molecules with specific biological activities. They serve as chiral precursors for the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[15]

Industrial Solvents and Intermediates

2-Heptanol is employed as a solvent for various resins and as a flotation agent in ore processing.[12][16]

Biological and Pharmacological Activity

Some secondary heptenols exhibit biological activity.

-

2-Heptanol , found in turmeric and turmeric rhizome essential oil, has demonstrated antibacterial activity by affecting amino acid metabolism and membrane transport.[17][18]

-

As secondary metabolites, there is potential for anti-inflammatory properties, a characteristic often observed in this broad class of compounds.[3][19][20][21]

V. Conclusion

Secondary heptenols represent a functionally rich and commercially significant class of molecules. The ability to synthesize specific isomers, including enantiomerically pure forms, unlocks their potential in specialized applications ranging from fine fragrances to the development of novel pharmaceuticals. Their characteristic reactions, such as oxidation, dehydration, and esterification, provide pathways to a diverse array of derivatives with tailored properties. Continued research into the stereoselective synthesis and biological activities of less common secondary heptenol isomers is likely to unveil new and valuable applications in science and industry.

VI. References

[13] The Good Scents Company. 2-heptanol, 543-49-7. (No date available). [4] Ponder, J. W. The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. Jay Ponder Lab. (No date available). [16] PubChem. 2-Heptanol. National Center for Biotechnology Information. (No date available). [2] Organic Chemistry Portal. Grignard Reaction. (No date available). [1] PrepChem.com. Preparation of 2-heptanol. (No date available). [22] Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. April 5, 2022. [23] PubChem. 3-Heptanol. National Center for Biotechnology Information. (No date available). [24] ChemicalBook. 3-Heptanone synthesis. (No date available). [12] PubChem. 2-Heptanol. National Center for Biotechnology Information. (No date available). [14] PubMed. Fragrance material review on 2,6-dimethyl-2-heptanol. National Center for Biotechnology Information. (No date available). [7] Clark, J. esterification - alcohols and carboxylic acids. Chemguide. (No date available). [11] Brainly. Consider the IR, ¹H-NMR, and ¹³C-NMR spectra of the compound with the molecular formula. April 3, 2023. [8] The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. December 27, 2016. Sigma-Aldrich. NMR Chemical Shifts of Impurities. (No date available). [25] Reddit. 1-propanol to 4-heptanol synthesis?. r/chemhelp. March 20, 2013. ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. December 25, 2025. [5] Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. May 30, 2020. [17] MedChemExpress. 2-Heptanol | Antimicrobial. (No date available). [19] PubMed. Anti-inflammatory effects of dietary phenolic compounds in an in vitro model of inflamed human intestinal epithelium. National Center for Biotechnology Information. December 5, 2010. [26] ACS Publications. Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones. Journal of Chemical Education. (No date available). [27] PubMed Central. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. National Center for Biotechnology Information. (No date available). [6] ACS Earth and Space Chemistry. Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. June 11, 2018. [20] The Journal of Phytopharmacology. Secondary metabolites as anti-inflammatory agents. (No date available). [28] Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. September 30, 2024. [9] Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. November 16, 2022. [18] TargetMol. 2-Heptanol | Antioxidant | Antibacterial. (No date available). [29] Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. October 14, 2011. [30] Organic Chemistry Portal. Ester synthesis by esterification. (No date available). [3] ResearchGate. SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.. (No date available). [31] MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (No date available). [10] ResearchGate. The different heptanones (2-heptanone, 3-heptanone and 4-heptanone) were observed at slightly different retention times in GC / MS analysis with different main ions in a single-ion mode (SIM). This allowed us to confirm that it is 3-heptanone which is increased in VPA-treated patients.. (No date available). [32] The Good Scents Company. 2-heptanol, 543-49-7. (No date available). [33] Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. (No date available). Google Patents. WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone. March 15, 2012. [34] PubChem. 2-Heptanol, (-)-. National Center for Biotechnology Information. (No date available). [21] MDPI. Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis. (No date available). [15] BOC Sciences. CAS 6033-23-4 (S)-(+)-2-Heptanol. (No date available). [35] Chegg. Question: 2-heptanol 'H-NMR T 1 1 1 9 1 6 11 10 8 7 5 4 3 2 1 0 HSP-01-028 ppm Name (splitting) Shift (ppm) Integration A (m) 3.77 1 B (S) 1.74 1 C (m) 1.51 to 1.10 8 D (d) 1.181 3 E (t) 0.90 3 Assign the peaks appropriately in your data section (start by drawing the compound and labeling the relevant protons AE. Keep in mind that proton signals may run together if. March 10, 2021. [36] PubMed. Effect of olive oil phenols on the production of inflammatory mediators in freshly isolated human monocytes. National Center for Biotechnology Information. March 7, 2013. [37] ChemicalBook. 1-Heptanol(111-70-6) 13C NMR spectrum. (No date available).

Sources

- 1. NP-MRD: Showing NP-Card for 3-Heptanone (NP0047262) [np-mrd.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. NP-MRD: Showing NP-Card for 4-Heptanol (NP0074351) [np-mrd.org]

- 6. 4-Heptanol | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.rug.nl [pure.rug.nl]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 2-Heptanol | Antioxidant | Antibacterial | TargetMol [targetmol.com]

- 19. Anti-inflammatory effects of dietary phenolic compounds in an in vitro model of inflamed human intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 3-Heptanone synthesis - chemicalbook [chemicalbook.com]

- 25. reddit.com [reddit.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. Ester synthesis by esterification [organic-chemistry.org]

- 31. mdpi.com [mdpi.com]

- 32. 2-heptanol, 543-49-7 [thegoodscentscompany.com]

- 33. scienceready.com.au [scienceready.com.au]

- 34. 2-Heptanol, (-)- | C7H16O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Solved 2-heptanol 'H-NMR T 1 1 1 9 1 6 11 10 8 7 5 4 3 2 1 0 | Chegg.com [chegg.com]

- 36. Effect of olive oil phenols on the production of inflammatory mediators in freshly isolated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. 1-Heptanol(111-70-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid (CAS 366-77-8)

Introduction: A Key Intermediate in Pharmaceutical Science

3-(4-Fluorobenzoyl)propionic acid, with the CAS Registry Number 366-77-8, is a carboxylated aromatic ketone of significant interest to the scientific community, particularly those in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling procedures, tailored for researchers and industry professionals. Its prominence stems from its role as a crucial metabolite of the widely used antipsychotic drug, haloperidol, and as a versatile building block in the synthesis of complex pharmaceutical compounds.[1] The incorporation of a fluorine atom imparts unique physicochemical properties that are highly sought after in modern medicinal chemistry, often enhancing metabolic stability and target binding affinity.

Physicochemical Properties: A Quantitative Overview

The inherent characteristics of 3-(4-Fluorobenzoyl)propionic acid are pivotal to its application and handling. The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 366-77-8 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [2] |

| Molecular Weight | 196.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 100-102 °C | |

| Boiling Point | 374.4 °C (Predicted) | |

| Solubility | Insoluble in water. Soluble in chloroform and methanol. | |

| pKa | 4.50 (Predicted) |

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and quality control of 3-(4-Fluorobenzoyl)propionic acid.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl, carboxylic acid, and aromatic carbons.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) functional groups.

Applications in Drug Development and Research

The utility of 3-(4-Fluorobenzoyl)propionic acid is multifaceted, primarily centered around its roles as a drug metabolite and a synthetic intermediate.

Metabolite of Haloperidol

3-(4-Fluorobenzoyl)propionic acid is a well-documented metabolite of haloperidol, a potent antipsychotic agent. The metabolic transformation involves the N-dealkylation of haloperidol, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A. Understanding this metabolic pathway is crucial for pharmacokinetic and pharmacodynamic studies of haloperidol, as the presence and concentration of its metabolites can influence its efficacy and side-effect profile.

Metabolic Pathway of Haloperidol to 3-(4-Fluorobenzoyl)propionic Acid

Caption: Metabolic conversion of Haloperidol to FBPA.

Key Building Block in Synthesis

The chemical structure of 3-(4-Fluorobenzoyl)propionic acid, featuring both a ketone and a carboxylic acid functional group, makes it a valuable precursor in organic synthesis. It serves as a key starting material or intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorophenyl moiety is particularly advantageous, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[1][4]

Synthesis of 3-(4-Fluorobenzoyl)propionic Acid: A Practical Approach

The most common and industrially scalable method for the synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for similar acylation reactions and provides a reliable method for the laboratory-scale synthesis of the title compound.[5][6][7]

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, thiophene-free benzene (or another suitable solvent like dichloromethane)

-

Hydrochloric acid (HCl)

-

Water

-

Sodium hydroxide (NaOH)

-

Methylene chloride (for extraction)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry benzene.

-

Addition of Catalyst: While stirring, carefully add powdered anhydrous aluminum chloride in portions. The reaction is exothermic and will evolve hydrogen chloride gas, so proper ventilation is crucial.

-

Reaction: Heat the mixture to reflux with continued stirring for approximately 30-45 minutes.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench the reaction.

-

Work-up: Remove the excess benzene by steam distillation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

-

Extraction and Purification: The product can be further purified by extraction into an organic solvent like methylene chloride, followed by back-extraction into an aqueous sodium hydroxide solution. The aqueous layer is then re-acidified to precipitate the purified 3-(4-Fluorobenzoyl)propionic acid. The final product can be collected by filtration, washed with water, and dried.

Workflow for the Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

Caption: Friedel-Crafts synthesis workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Fluorobenzoyl)propionic acid.

-

Hazard Identification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the powder form.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[8]

Commercial Suppliers

3-(4-Fluorobenzoyl)propionic acid is commercially available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential vendors.

| Supplier | Website |

| Sigma-Aldrich (Merck) | |

| Thermo Fisher Scientific | |

| TCI America | |

| ChemScene | |

| BLD Pharm | |

| Arctom | [Link] |

| Nanjing Bike Biotechnology | [Link] |

Conclusion

3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8) is a compound of considerable utility in the pharmaceutical sciences. Its role as a metabolite of haloperidol provides valuable insights for clinical pharmacology, while its properties as a fluorinated building block make it a key component in the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved January 27, 2026, from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 27, 2026, from [Link]

-

GSRS. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved January 27, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) MS spectrum [chemicalbook.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

An Investigative Whitepaper on the Putative Mechanism of Action of 1-Hepten-4-OL in Biological Systems

Foreword: The following technical guide addresses the topic of the mechanism of action of 1-Hepten-4-OL. It is critical to inform the reader from the outset that, as of the date of this publication, there is a significant absence of peer-reviewed scientific literature and experimental data concerning the biological activities of this specific molecule. To navigate this knowledge gap while still providing a valuable and scientifically-grounded framework for researchers, this document adopts an investigative approach. We will introduce Terpinen-4-ol, a well-researched structural analog of this compound, as a surrogate model. By detailing the established mechanisms of Terpinen-4-ol, we will construct a series of hypotheses and propose a comprehensive research program to elucidate the potential biological functions of this compound. This whitepaper is therefore intended not as a summary of known facts, but as a roadmap for discovery.

Introduction: A Molecule of Interest and a Path Forward

This compound is a seven-carbon unsaturated alcohol. Its chemical structure, characterized by a hydroxyl group at the fourth carbon and a terminal double bond, suggests potential for biological activity due to its moderate lipophilicity and the presence of a reactive hydroxyl group. However, a thorough review of scientific databases reveals a lack of studies investigating its interactions with biological systems.

In contrast, Terpinen-4-ol, a monoterpene alcohol and the primary active constituent of tea tree oil, has been the subject of extensive research. Its structural similarity to this compound, particularly the presence of a tertiary alcohol group, provides a logical basis for forming testable hypotheses regarding the latter's potential bioactivities. Terpinen-4-ol is known to possess potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document will leverage the known mechanisms of Terpinen-4-ol to propose a structured, multi-pronged research plan to uncover the potential therapeutic relevance of this compound.

Chemical Structures:

Caption: Comparative structures of this compound and its structural analog, Terpinen-4-ol.

Hypothesized Biological Activities of this compound

Based on the well-documented activities of Terpinen-4-ol, we hypothesize that this compound may exhibit similar effects in the following key areas:

Putative Anti-Inflammatory Effects

Terpinen-4-ol has been shown to modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines and other mediators.[1][3] Specifically, it can diminish the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, IL-8, and IL-10 by lipopolysaccharide (LPS)-activated monocytes.[1][3][4] This effect is believed to be mediated, in part, through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] More recently, it has been demonstrated that Terpinen-4-ol can inhibit mTOR phosphorylation, which in turn promotes glutamine metabolism and increases oxidative phosphorylation, thereby suppressing LPS-induced inflammatory responses in macrophages.[6]

Hypothesis 1: this compound will exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in activated immune cells through the modulation of NF-κB, MAPK, and mTOR signaling pathways.

Potential for Anticancer Activity

The anticancer effects of Terpinen-4-ol are well-documented across various cancer cell lines, including colorectal, pancreatic, and glioblastoma cells.[1] Its primary mechanism of action is the induction of apoptosis, or programmed cell death.[7] Terpinen-4-ol has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][8] Key events include the activation of caspases 3 and 9, an increase in the Bax/Bcl-2 ratio, and the cleavage of poly(ADP-ribose) polymerase (PARP).[9] Furthermore, its pro-apoptotic effects have been linked to the generation of reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[10]

Hypothesis 2: this compound will induce apoptosis in cancer cells by triggering the intrinsic and/or extrinsic pathways, mediated by caspase activation, ROS production, and p53 modulation.

Predicted Antimicrobial and Antibiofilm Activity

Terpinen-4-ol is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[11][12] Its lipophilic nature allows it to partition into and disrupt the cytoplasmic membranes of microorganisms, leading to increased membrane fluidity and permeability.[11] This disruption results in the leakage of essential ions and cellular contents, ultimately causing cell death.[13] Terpinen-4-ol has also been shown to interfere with bacterial cell wall synthesis and inhibit biofilm formation.[14]

Hypothesis 3: this compound, due to its amphipathic nature, will possess antimicrobial activity by compromising the integrity of microbial cell membranes and walls, and will inhibit biofilm formation.

Proposed Experimental Workflows

To systematically investigate the hypothesized bioactivities of this compound, the following experimental workflows are proposed.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to determine if this compound can modulate the inflammatory response in a cellular model.

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well (for MTT) and 6-well (for ELISA and Western blot) plates. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Subsequently, stimulate with LPS (1 µg/mL) for 24 hours. Include vehicle and LPS-only controls.

-

MTT Assay: Assess cell viability to determine non-toxic concentrations of this compound.

-

ELISA: Collect cell culture supernatants and quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins such as NF-κB p65, p38 MAPK, and mTOR.

Workflow for Evaluating Anticancer Potential

This workflow aims to determine if this compound can induce apoptosis in a cancer cell line.

Caption: Workflow for assessing the pro-apoptotic activity of this compound.

Detailed Protocol:

-

Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium with 10% FBS.

-

Treatment: Seed cells and treat with a dose range of this compound (e.g., based on preliminary toxicity screens) for 48 hours.

-

Proliferation Assay: Measure cell proliferation using a WST-8 assay to determine the IC50 value.

-

Apoptosis Analysis by FACS: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Caspase Activity: Use a luminescent or fluorescent substrate-based assay to measure the activity of executioner caspases-3 and -7.

-

ROS Detection: Use a fluorescent probe like Dihydroethidium (DHE) and analyze via flow cytometry or fluorescence microscopy to measure intracellular ROS levels.[10]

-

Western Blotting: Analyze cell lysates for cleavage of PARP and caspase-9, and for changes in the expression levels of p53, Bax, and Bcl-2.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytokine Suppression Data

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 15 ± 4 | 25 ± 7 | 10 ± 3 |

| LPS (1 µg/mL) | 2500 ± 150 | 4000 ± 200 | 800 ± 50 |

| LPS + this compound (10 µM) | 1800 ± 120 | 3100 ± 180 | 600 ± 40 |

| LPS + this compound (50 µM) | 900 ± 80 | 1500 ± 100 | 300 ± 25 |

Table 2: Hypothetical Anticancer Activity Data

| Treatment Group | % Apoptotic Cells (Annexin V+) | Relative Caspase-3/7 Activity | Relative ROS Levels |

| Vehicle Control | 5 ± 1.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound (IC50) | 45 ± 5.0 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| This compound (2x IC50) | 70 ± 6.2 | 5.8 ± 0.6 | 4.5 ± 0.5 |

Putative Signaling Pathways

The following diagrams illustrate the signaling pathways hypothesized to be modulated by this compound, based on the known mechanisms of Terpinen-4-ol.

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This whitepaper has outlined a scientifically-grounded, hypothesis-driven approach to investigate the mechanism of action of this compound, a molecule for which no biological data currently exists. By leveraging the extensive knowledge of its structural analog, Terpinen-4-ol, we have proposed a series of targeted experiments focusing on its potential anti-inflammatory, anticancer, and antimicrobial properties. The successful execution of the proposed workflows would provide the first crucial insights into the biological activity of this compound and establish a foundation for its potential development as a therapeutic agent. Positive results from these in vitro studies would warrant progression to more complex models, including in vivo efficacy and toxicology studies, to fully characterize its pharmacological profile.

References

-

Yadav, E., & Rao, R. (n.d.). A PROMISING BIOACTIVE COMPONENT TERPINEN-4-OL: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Zhang, N., et al. (2024). Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism. Metabolites, 14(6), 349. Retrieved from [Link]

-

Intorasoot, A., et al. (2022). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 11(6), 807. Retrieved from [Link]

-

Prerna, et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Retrieved from [Link]

-

Hart, P. H., et al. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes. Inflammation Research, 49(11), 619-626. Retrieved from [Link]

-

Rahman, M. A., et al. (2023). Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. Biomedicine & Pharmacotherapy, 167, 115591. Retrieved from [Link]

-

Mondello, F., et al. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. BMC Infectious Diseases, 6, 158. Retrieved from [Link]

-

Kuriyama, N., et al. (2019). Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. Oncology Reports, 42(4), 1535-1544. Retrieved from [Link]

-

Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. Inflammation Research, 63(9), 769-778. Retrieved from [Link]

-

Al-Ishaq, R. K., et al. (2022). Terpinen-4-ol induces apoptosis and antiproliferation in glioblastoma cells via modulation of p53 and VEGF. Future Oncology, 18(33), 3697-3708. Retrieved from [Link]

-

de Macêdo, A. C. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2963. Retrieved from [Link]

-

Wei, Z., et al. (2021). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Frontiers in Microbiology, 12, 693248. Retrieved from [Link]

-

Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. ResearchGate. Retrieved from [Link]

-

Arozal, W., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS ONE, 11(6), e0156540. Retrieved from [Link]

-

Wu, C. S., et al. (2011). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2011, 818261. Retrieved from [Link]

-

Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. Inflammation Research, 63(9), 769-778. Retrieved from [Link]

-

Tsai, C. W., et al. (2011). Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol. Journal of Agricultural and Food Chemistry, 59(12), 6439-6446. Retrieved from [Link]

-

de Macêdo, A. C. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. ResearchGate. Retrieved from [Link]

-

Wei, Z., et al. (2021). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Frontiers in Microbiology, 12, 693248. Retrieved from [Link]

-

Yuseri, M. N. A. N., et al. (2022). Terpinen-4-ol induces apoptosis in combination with targeted therapy. ResearchGate. Retrieved from [Link]

Sources

- 1. ijpjournal.com [ijpjournal.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. foreverest.net [foreverest.net]

- 5. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 8. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hepten-4-ol: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-4-ol, a secondary allylic alcohol with the chemical formula C7H14O, represents a versatile building block in organic synthesis.[1] Its structure, featuring both a terminal alkene and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, from its likely historical first synthesis using foundational organometallic reactions to modern, more sophisticated synthetic approaches. Furthermore, it explores the potential applications of this and structurally related unsaturated alcohols in the realm of drug discovery and development, offering insights for researchers in the pharmaceutical sciences.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | hept-1-en-4-ol | PubChem[1] |

| CAS Number | 3521-91-3 | PubChem[1] |

| Molecular Formula | C7H14O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Boiling Point | 151.00 to 153.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Appearance | Colorless clear liquid (est.) | The Good Scents Company |

| Solubility | Soluble in alcohol; water, 5435 mg/L @ 25 °C (est) | The Good Scents Company |

A Historical Perspective on the Synthesis of this compound: The Advent of the Grignard Reaction

While a definitive publication detailing the very first synthesis of this compound is not readily apparent in the historical chemical literature, its synthesis can be confidently placed within the context of the development of the Grignard reaction. Discovered by François Auguste Victor Grignard in 1900, this Nobel Prize-winning reaction revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. The reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively, quickly became a cornerstone of synthetic organic chemistry.

The most logical and classical approach to the synthesis of this compound is the reaction of a propylmagnesium halide with acrolein (prop-2-enal), an α,β-unsaturated aldehyde. This reaction exemplifies a 1,2-addition, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

The Grignard Reaction: A Foundational Synthetic Protocol

The preparation of this compound via the Grignard reaction is a testament to the enduring utility of this century-old method. The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond, which renders the carbon atom highly nucleophilic and capable of attacking the electron-deficient carbonyl carbon of acrolein.

Experimental Protocol: Classical Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Acrolein (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and then proceeds exothermically.

-

Addition to Acrolein: The freshly prepared propylmagnesium bromide solution is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional hour at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Diagram 1: Grignard Synthesis of this compound

Caption: Classical synthesis of this compound.

Modern Synthetic Methodologies

While the Grignard reaction remains a viable route, modern organic synthesis often demands higher levels of selectivity, particularly stereoselectivity. The synthesis of specific enantiomers of chiral alcohols is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities.

Stereoselective Synthesis

The development of chiral catalysts and reagents has enabled the asymmetric synthesis of allylic alcohols. For this compound, this would involve the enantioselective addition of a propyl group to acrolein or a related prochiral starting material.

Example of a Modern Approach: Catalytic Asymmetric Addition

While a specific, widely adopted protocol for the asymmetric synthesis of this compound is not prominently featured in the literature, the general principles of asymmetric organometallic additions to aldehydes can be applied. For instance, the use of chiral ligands in conjunction with organozinc or other organometallic reagents can induce high levels of enantioselectivity.

Diagram 2: Conceptual Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

Unsaturated aliphatic alcohols, including this compound and its analogs, are of interest to the pharmaceutical industry due to their potential biological activities and their utility as synthetic intermediates.[2] While direct therapeutic applications of this compound are not widely documented, its structural motifs are present in various bioactive molecules.

Role as a Synthetic Building Block

The dual functionality of this compound (alkene and alcohol) makes it a versatile synthon for the construction of more complex molecular architectures.

-

The Hydroxyl Group: Can be oxidized to a ketone, etherified, or esterified, providing a handle for further functionalization or for linking to other molecular fragments.

-

The Alkene Group: Can undergo a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis, allowing for the introduction of new stereocenters and functional groups.

These transformations are fundamental in the synthesis of natural products and their analogs, many of which serve as leads in drug discovery.

Potential Biological Activity of Related Structures

While specific studies on the biological activity of this compound are limited, research on other unsaturated alcohols has revealed a range of biological effects. For example, certain unsaturated alcohols exhibit antimicrobial, anti-inflammatory, and insect pheromonal activities.[2] This suggests that this compound and its derivatives could be explored for similar properties.

The lipophilic nature of the heptenyl chain combined with the polar hydroxyl group gives the molecule an amphiphilic character, which could influence its interaction with biological membranes and protein targets.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to vinylic protons, the proton on the carbon bearing the hydroxyl group, and aliphatic protons. | PubChem[1] |

| ¹³C NMR | Resonances for the sp² carbons of the double bond, the carbon attached to the hydroxyl group, and the sp³ carbons of the alkyl chain. | PubChem[1] |

| IR Spectroscopy | Characteristic broad absorption for the O-H stretch of the alcohol and sharp peaks for the C=C stretch of the alkene. | PubChem[1] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | PubChem[1] |

Conclusion

This compound, while a seemingly simple molecule, embodies a rich history of synthetic organic chemistry and holds potential for future applications, particularly in the synthesis of complex molecules for drug discovery. Its preparation via the Grignard reaction is a classic example of carbon-carbon bond formation that has been a mainstay of organic synthesis for over a century. Modern advancements now offer the potential for its stereoselective synthesis, a critical consideration for the development of chiral pharmaceuticals. As the demand for novel molecular scaffolds continues to grow in the pharmaceutical industry, the utility of versatile building blocks like this compound will undoubtedly continue to be explored.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19040, this compound. [Link].

-

Cheméo. Chemical Properties of this compound (CAS 3521-91-3). [Link].

-

The Good Scents Company. This compound. [Link].

-

Organic Syntheses. Allyl alcohol. [Link].

-

Patočka, J., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 154-163. [Link].

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Hepten-4-ol via Grignard Reaction

Introduction

1-Hepten-4-ol (CAS: 3521-91-3) is a valuable secondary alcohol characterized by its unique chemical structure, featuring both a hydroxyl group and a terminal alkene.[1] This bifunctionality makes it a versatile intermediate in organic synthesis and a component in the formulation of fragrances and flavorings. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The chosen synthetic route is the Grignard reaction, a robust and highly reliable method for carbon-carbon bond formation.[2] Specifically, this protocol details the reaction between allylmagnesium bromide and butanal.

The core of this synthesis rests on the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reproducible and successful synthesis.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism of Action:

The Grignard reaction proceeds via a two-step mechanism.[4]

-

Nucleophilic Addition: The Grignard reagent, allylmagnesium bromide, is a potent nucleophile and a strong base.[2] The carbon atom bonded to the magnesium possesses significant carbanionic character and attacks the electrophilic carbonyl carbon of butanal. This addition breaks the pi bond of the carbonyl group, forming a tetravalent magnesium alkoxide intermediate.[5] This step is the key carbon-carbon bond-forming event.

-

Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The magnesium alkoxide intermediate is protonated to yield the final product, this compound, and water-soluble magnesium salts.[6]

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the allylmagnesium bromide Grignard reagent and the subsequent reaction with butanal.

Materials and Equipment

| Chemicals | CAS No. | Molecular Weight ( g/mol ) | Notes |

| Magnesium Turnings | 7439-95-4 | 24.31 | Must be dry. Activate if necessary. |

| Allyl Bromide | 106-95-6 | 120.99 | Corrosive, lachrymator. Handle in a fume hood. |

| Butanal (Butyraldehyde) | 123-72-8 | 72.11 | Flammable, irritant. Freshly distilled is preferred. |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable. Must be anhydrous. |

| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | Quenching agent. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Drying agent. |

| Iodine | 7553-56-2 | 253.81 | For activating magnesium. |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Reagent Stoichiometry

| Reagent | M ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 3.90 g | 0.160 | 1.2 |

| Allyl Bromide | 120.99 | 16.2 g (11.8 mL) | 0.134 | 1.0 |

| Butanal | 72.11 | 9.65 g (12.0 mL) | 0.134 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |

Step-by-Step Procedure

Part A: Preparation of Allylmagnesium Bromide

-

Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under a vacuum and cool under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[7]

-

Magnesium Activation: Place the magnesium turnings (3.90 g) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.

-

Initiation: Add 50 mL of anhydrous diethyl ether to the flask. Prepare a solution of allyl bromide (16.2 g) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5-10 mL of the allyl bromide solution to the stirring magnesium suspension.

-